benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate is a chiral compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate typically involves the reaction of benzyl chloroformate with (2R,3S)-3-hydroxy-2-methyl-azetidine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl group.
Major Products Formed
Oxidation: Formation of benzyl (2R,3S)-3-oxo-2-methyl-azetidine-1-carboxylate.
Reduction: Formation of benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-methanol.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2R,3S)-3-hydroxy-2-methylbutanoate
- Benzyl (2R,3S)-2-methyl-3-hydroxybutanoate
Uniqueness
Benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate is unique due to its azetidine ring, which imparts distinct chemical properties compared to similar compounds with butanoate structures. This uniqueness makes it valuable in specific synthetic applications and potential therapeutic uses.
Properties
IUPAC Name |
benzyl (2R,3S)-3-hydroxy-2-methylazetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3/t9-,11+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBGNZSVKCRDFF-KOLCDFICSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(=O)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CN1C(=O)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.